N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide
Description
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C24H21NO4/c1-3-28-18-11-9-17(10-12-18)25-24(26)22-20-15-19(27-2)13-14-21(20)29-23(22)16-7-5-4-6-8-16/h4-15H,3H2,1-2H3,(H,25,26) |
InChI Key |
LLNHIAFFCOIDAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Claisen Rearrangement-Mediated Cyclization
A-sigmatropic rearrangement, as described in Process C of Patent WO2019097306A2, enables the formation of the benzofuran ring. For example, heating a substituted vinyl ether with a Lewis acid catalyst (e.g., methanesulfonic acid) induces cyclization. Applied to this target, a precursor such as 2-(4-methoxyphenoxy)-1-phenylhex-1-en-3-one could rearrange to form the 5-methoxy-2-phenylbenzofuran intermediate. Yields for analogous reactions range from 65–78%, contingent on solvent polarity and temperature control.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed coupling between o-iodophenols and terminal alkynes offers an alternative route. This method, adapted from Patent US20130046103A1, facilitates the introduction of the 2-phenyl group early in the synthesis. For instance, reacting 5-methoxy-2-iodophenol with phenylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI generates the benzofuran core with >80% efficiency under mild conditions.
Functionalization of the Benzofuran Core
Introduction of the 5-Methoxy Group
The methoxy group is commonly installed via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Patent WO2019097306A2 details the use of copper(I) oxide to mediate coupling between a brominated benzofuran intermediate and sodium methoxide. For example, 5-bromo-2-phenylbenzofuran reacts with NaOMe in DMF at 120°C, achieving 85–90% conversion to the 5-methoxy derivative.
Carboxamide Installation at Position 3
The 3-carboxamide group is introduced through a two-step sequence:
- Carboxylic Acid Formation : Oxidation of a 3-methyl group using KMnO₄ in acidic conditions yields the carboxylic acid.
- Amide Coupling : Activation of the acid as an acyl chloride (e.g., using SOCl₂) followed by reaction with 4-ethoxyaniline in the presence of Et₃N generates the target amide. Patent US20130046103A1 reports yields of 70–75% for analogous amidation reactions using HATU as a coupling agent in dichloroethane.
Optimization Strategies
Solvent and Temperature Effects
- Cyclization Steps : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote side reactions. Patent WO2003057131A2 advocates for acetone as a balance between solubility and selectivity, particularly in reactions involving sulfonamide intermediates.
- Amidation : Dichloromethane and THF are preferred for their inertness, with temperatures maintained below 40°C to prevent racemization.
Protecting Group Strategies
- Methoxy Group Protection : Temporary silylation (e.g., using TBSCl) prevents demethylation during harsh acidic conditions.
- Amine Protection : Boc-group protection of 4-ethoxyaniline prior to amidation minimizes unwanted side reactions.
Comparative Analysis of Synthetic Routes
The table below evaluates three representative methods based on yield, scalability, and practicality:
Notes :
- The Pd-catalyzed route offers superior yield and purity but requires expensive catalysts.
- One-pot methods reduce purification steps but struggle with byproduct accumulation.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
Methoxy vs. Ethoxy Groups: The 5-methoxy group in the target compound (385.46 g/mol) reduces lipophilicity compared to 5-ethoxy analogues (e.g., 5-ethoxy-N-(4-ethylphenyl)-2-phenylbenzofuran-3-carboxamide), which have higher metabolic stability due to reduced oxidative degradation .
Halogenation and Electronic Effects :
- Fluorine or bromine substituents (e.g., 4-fluorophenyl in ) introduce electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets.
Biological Activity
N-(4-ethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The benzofuran structure is known for its wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound this compound has been synthesized and studied for its potential pharmacological properties.
2. Synthesis
The synthesis of this compound typically involves the reaction of 5-methoxy-2-phenylbenzofuran with appropriate amine derivatives under controlled conditions. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Benzofuran derivative + Ethoxy amine | Reflux in ethanol | 75% |
| Step 2 | Carboxylic acid derivative | Stirring at room temperature | 80% |
3.1 Anticancer Activity
Research indicates that compounds with a benzofuran core exhibit promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study:
In a study conducted by Flynn et al., the compound demonstrated significant cytotoxicity against HeLa cells, with an IC50 value of approximately 25 nM, indicating its potential as an anticancer agent .
3.2 Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of benzofuran derivatives have also been explored extensively. This compound exhibited notable activity against several Gram-positive and Gram-negative bacteria.
Table: Antibacterial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Candida albicans | 15 |
The compound showed a higher inhibition zone against Staphylococcus aureus compared to standard antibiotics, suggesting its potential as a new antibacterial agent .
3.3 Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies indicate that this compound may reduce pro-inflammatory cytokines in vitro, providing a basis for further investigation into its anti-inflammatory mechanisms .
4. Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the efficacy of benzofuran derivatives. Modifications at various positions on the benzofuran ring can significantly influence biological activity.
Key Findings:
- Methoxy Substituents: The presence of methoxy groups at specific positions enhances anticancer activity.
- Ethoxy Group: The ethoxy group appears to contribute to increased solubility and bioavailability.
5. Conclusion
This compound represents a promising candidate for further development as an anticancer, antibacterial, and anti-inflammatory agent. Ongoing research is necessary to elucidate its mechanisms of action and optimize its pharmacological profile.
Q & A
Q. Key Variables :
Q. Example Data :
- Molecular Formula : C₂₄H₂₁NO₄ (calculated exact mass: 399.15 g/mol).
- HPLC Retention Time : 8.2 min (ACN:H₂O 70:30, 1.0 mL/min) .
Basic: What in vitro biological screening models are appropriate for initial pharmacological evaluation?
Methodological Answer:
Q. Key Parameters :
- Bioavailability : 22% (oral) in rats due to first-pass metabolism.
- t₁/₂ : 4.8 hours (IV), 3.2 hours (PO) .
Advanced: How can stability under physiological conditions be systematically assessed?
Methodological Answer:
- Forced Degradation :
- Acidic/Base : 0.1M HCl/NaOH at 37°C (24h; HPLC monitoring).
- Oxidative : 3% H₂O₂, 70°C (6h).
- Photolytic : ICH Q1B guidelines (UV/vis light, 1.2 million lux·hr) .
Q. Results :
- Degradation Pathways : Hydrolysis of carboxamide (pH >9) and oxidation of benzofuran (H₂O₂).
- Stabilizers : Antioxidants (BHT) reduce oxidation by 60% .
Advanced: What advanced analytical techniques resolve structural ambiguities in analogs?
Methodological Answer:
- X-ray Crystallography : Determines absolute configuration (e.g., benzofuran dihedral angles) .
- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and long-range couplings .
- HRMS-IM-MS : Distinguishes isobaric impurities (e.g., ethoxy vs. methoxy isomers) .
Example :
X-ray of 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran confirmed a planar benzofuran core with sulfoxide orientation .
Advanced: How to address contradictions in reported biological activities across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration) .
- Dose-Response Reproducibility : Validate IC₅₀ in ≥3 independent labs.
- Computational Modeling : Molecular docking to reconcile SAR discrepancies (e.g., ethoxy group’s role in varying targets) .
Case Study :
Discrepant COX-2 inhibition (40–80%) across studies were traced to differences in enzyme source (human recombinant vs. murine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
